Elgodipine hydrochloride is categorized under the class of calcium channel blockers, which are widely used in the management of hypertension and angina. It acts by inhibiting the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure. This compound is also recognized for its potential neuroprotective effects due to its ability to modulate calcium influx in neuronal tissues .
The synthesis of Elgodipine hydrochloride involves several key steps that can be summarized as follows:
The entire process requires careful control of temperature, solvent choice (e.g., ethyl acetate, methanol), and reaction times to optimize yield and purity.
Elgodipine hydrochloride has a complex molecular structure characterized by its dihydropyridine core. The chemical formula is , with a molecular weight of approximately 408.88 g/mol.
Elgodipine hydrochloride participates in several chemical reactions during its synthesis:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure purity and identify any by-products.
The mechanism of action of Elgodipine hydrochloride primarily involves the blockade of L-type calcium channels in vascular smooth muscle cells.
Elgodipine has been shown to effectively lower blood pressure without significant reflex tachycardia, making it advantageous over some other calcium channel blockers.
Elgodipine hydrochloride exhibits several notable physical and chemical properties:
Elgodipine hydrochloride has significant scientific applications:
Elgodipine hydrochloride is a dihydropyridine calcium channel blocker with the systematic chemical name ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride. Its molecular formula is C₂₉H₃₄ClFN₂O₆, corresponding to a molecular weight of 561.05 g/mol [1] [3]. The core structure consists of a 1,4-dihydropyridine ring substituted with:
Stereochemically, elgodipine possesses a chiral center at C4 of the dihydropyridine ring, yielding enantiomers with potential differences in pharmacological activity. Unlike earlier dihydropyridines (e.g., nifedipine), elgodipine’s fluorine atom induces electron-withdrawing effects that influence ring planarity and receptor binding affinity. X-ray crystallography confirms that the dihydropyridine ring adopts a boat conformation, while the fluorinated phenyl ring lies perpendicular to it, optimizing interaction with L-type calcium channels [5].
Solubility Profile:Elgodipine hydrochloride exhibits marked lipophilicity (logP ≈ 5.35), contributing to its membrane permeability. Its solubility varies significantly across solvents:
Solvent | Solubility (mg/mL) | |
---|---|---|
Water | <0.01 | |
Ethanol | ≥50 | |
Dichloromethane | ≥100 | |
Dimethyl sulfoxide | ≥150 | [3] [8] |
Limited aqueous solubility stems from its crystalline lattice energy and hydrophobic aromatic domains. Protonation of the tertiary nitrogen (pKa ≈ 9.2) enhances water solubility under acidic conditions, though it remains poorly soluble at physiological pH [8].
Stability Behavior:
Ionization Constants:
Table 1: Key Physicochemical Parameters
Property | Value | |
---|---|---|
Molecular Weight | 561.05 g/mol | |
logP | 5.35 | |
pKa (basic) | 9.2 | |
Melting Point | 180–182°C (decomposes) | |
Crystal System | Monoclinic, ethanolate solvate | [1] [5] [8] |
Elgodipine hydrochloride is synthesized via a modified Hantzsch dihydropyridine reaction, involving three key stages:
Stage 1: Knoevenagel Condensation2,3-Dichlorobenzaldehyde reacts with ethyl acetoacetate to form the unsaturated ketoester intermediate:
2,3-Dichlorobenzaldehyde + Ethyl acetoacetate → Ethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate
Conditions: Piperidine catalyst, toluene reflux, 12 hours [10].
Stage 2: Michael AdditionThe ketoester intermediate reacts with methyl 3-aminocrotonate under nitrogen atmosphere:
Ketoester + Methyl 3-aminocrotonate → 1,4-Dihydropyridine ester
Conditions: Anhydrous ethanol, 60°C, 24 hours. This yields racemic elgodipine free base [10].
Stage 3: Salt FormationThe free base undergoes hydrochloride salt formation in ethanol:
Elgodipine free base + HCl → Elgodipine hydrochloride
Conditions: Ethanol as solvent, stoichiometric HCl, 0–5°C crystallization. The final product may form an ethanolate solvate [5] [8].
Key Intermediates:
Elgodipine shares the 1,4-dihydropyridine core with classical calcium blockers but exhibits distinct structural and functional properties:
Ester Group Variations:
Compound | C3 Substituent | C5 Substituent | C4 Aryl Group | |
---|---|---|---|---|
Elgodipine | Ethyl ester | Methyl ester | 2-Fluorophenyl | |
Nifedipine | Methyl ester | Methyl ester | 2-Nitrophenyl | |
Amlodipine | Ethyl ester | Methyl ester | 2-Chlorophenyl | |
Efonidipine | Ethyl ester | Phosphonate | 3-Methylphenyl | [6] [9] |
Pharmacological Distinctions:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: